

cross-referencing spectroscopic data for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

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Spectroscopic Data Cross-Referencing for Thiazole Derivatives: A Comparative Guide

A comprehensive analysis of spectroscopic data for **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** and related compounds for researchers and drug development professionals.

Efforts to procure a complete set of experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy) for the target compound, **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** (CAS 78979-64-3), from publicly accessible databases and scientific literature have been unsuccessful. While the compound is documented, its detailed spectral characterization is not readily available.

This guide, therefore, presents a comparative analysis of spectroscopic data for structurally analogous thiazole derivatives. By cross-referencing data from similar molecules, researchers can infer expected spectral characteristics for the target compound and gain insights into the influence of various functional groups on spectroscopic readouts. The following sections provide a detailed comparison of available data for related compounds, outline general experimental protocols for spectroscopic analysis, and visualize the workflow for data acquisition and analysis.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally related to **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate**. These analogs feature variations in the substituent on the phenyl ring and the functional group at the 2-position of the thiazole ring.

Table 1: ¹H NMR Spectroscopic Data of Thiazole Derivatives

Compound Name	Solvent	Chemical Shift (δ) in ppm
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[1]	DMSO-d ₆	1.31 (t, 3H), 4.23 (q, 2H), 7.23 (t, 1H), 7.49–7.64 (m, 1H), 7.83 (t, 1H), 7.99 (d, 1H), 8.28 (d, 1H), 8.48 (d, 1H), 8.85 (s, 1H), 11.65 (s, 1H)
Ethyl 2-aminothiazole-4-carboxylate[2]	N/A	Data not fully available in the provided search results.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[3]	N/A	1.35 (3H, t, J = 7.0 Hz), 4.33 (2H, q, J = 7.0 Hz), 7.60 (1H, dt, Ar-H, J = 1.5 Hz, J = 8.4 Hz), 7.78 (1H, t, Ar-H, J = 7.7 Hz), 8.02 (2H, m, Ar-H), 7.82 (1H, s, 1,3-thiazole ring C-5), 8.37 (1H, s, -CH=N-), 12.63 (1H, s, -N-NH-C-)

Table 2: ¹³C NMR Spectroscopic Data of Thiazole Derivatives

Compound Name	Solvent	Chemical Shift (δ) in ppm
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[1]	N/A	Data not available in the provided search results.
Ethyl 2-aminothiazole-4-carboxylate[2]	N/A	Data not fully available in the provided search results.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[3]	N/A	14.6 ($-\text{CH}_3$), 60.9 ($-\text{OCH}_2-$), 120.2 (C-5, 1,3-thiazole ring), 125.2, 128.1, 128.7, 130.4, 137.4, 147.9 (Ar-C), 137.6 ($-\text{CH}=\text{N}-$), 143.3 (C-4, 1,3-thiazole ring), 161.7 (C=O), 168.2 (C-2, 1,3-thiazole ring)

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Thiazole Derivatives

Compound Name	Mass Spectrometry (m/z)	Infrared (IR) Spectroscopy (cm^{-1})
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[1]	M.p. 478–479 K. Analysis calculated for $\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_4\text{S}$: C, 58.53; H, 4.09; N, 11.38. Found: C, 58.59; H, 4.13; N, 11.47.	3090, 1720, 1600, 1545, 1483, 1352, 1244, 1071
Ethyl 2-aminothiazole-4-carboxylate[2]	Molecular Weight: 172.21 g/mol	Data not fully available in the provided search results.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[3]	HRMS: 321.9680 $[\text{M} + \text{H}]^+$, 343.0700 $[\text{M} + \text{Na}]^+$	Data not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)

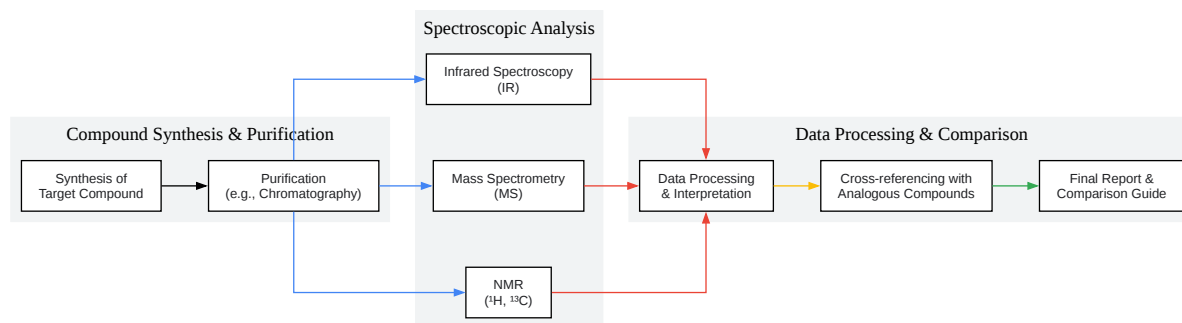
- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.
- **Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to different vibrational modes of the molecule's functional groups.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and cross-referencing spectroscopic data for a chemical compound.



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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

In conclusion, while direct experimental spectroscopic data for **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** remains elusive in the public domain, a comparative analysis of related thiazole derivatives provides valuable insights for researchers. The provided protocols and workflow diagram serve as a general guide for the spectroscopic characterization of novel compounds in drug discovery and development.

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References

- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. OLCI Products [sentiwiki.copernicus.eu]
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